molecular formula C10H9BrCl2O B14067219 1-(2-(Bromomethyl)-3-chlorophenyl)-2-chloropropan-1-one

1-(2-(Bromomethyl)-3-chlorophenyl)-2-chloropropan-1-one

Cat. No.: B14067219
M. Wt: 295.98 g/mol
InChI Key: WWXVIKHBXJINOM-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-3-chlorophenyl)-2-chloropropan-1-one is an organic compound characterized by the presence of bromine, chlorine, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-3-chlorophenyl)-2-chloropropan-1-one typically involves multi-step reactions. One common method includes the bromination of a precursor compound, followed by chlorination and ketone formation. For instance, the bromination of a pyrene solution in carbon tetrachloride using a bromine solution can be a starting point . The reaction conditions often involve controlled temperatures and the use of solvents like carbon tetrachloride or dichloromethane .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction times can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Bromomethyl)-3-chlorophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of derivatives with different functional groups.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-(2-(Bromomethyl)-3-chlorophenyl)-2-chloropropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-3-chlorophenyl)-2-chloropropan-1-one involves its interaction with molecular targets through electrophilic substitution and nucleophilic addition reactions. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H9BrCl2O

Molecular Weight

295.98 g/mol

IUPAC Name

1-[2-(bromomethyl)-3-chlorophenyl]-2-chloropropan-1-one

InChI

InChI=1S/C10H9BrCl2O/c1-6(12)10(14)7-3-2-4-9(13)8(7)5-11/h2-4,6H,5H2,1H3

InChI Key

WWXVIKHBXJINOM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C(=CC=C1)Cl)CBr)Cl

Origin of Product

United States

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